
4-Chloro-5-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom and a methylsulfanyl group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-5-(methylsulfanyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-nitropyrimidine with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced, and the methylsulfanyl group is introduced, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-(methylsulfanyl)pyrimidine or 4-thio-5-(methylsulfanyl)pyrimidine.
Oxidation: Formation of 4-chloro-5-(methylsulfinyl)pyrimidine or 4-chloro-5-(methylsulfonyl)pyrimidine.
Reduction: Formation of 5-(methylsulfanyl)pyrimidine.
Applications De Recherche Scientifique
4-Chloro-5-(methylsulfanyl)pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: In the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5-(methylsulfinyl)pyrimidine
- 4-Chloro-5-(methylsulfonyl)pyrimidine
Uniqueness
4-Chloro-5-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Numéro CAS |
115581-35-6 |
|---|---|
Formule moléculaire |
C5H5ClN2S |
Poids moléculaire |
160.63 g/mol |
Nom IUPAC |
4-chloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 |
Clé InChI |
OCTPCXCOQJZUTH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=CN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


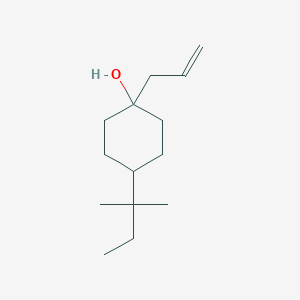
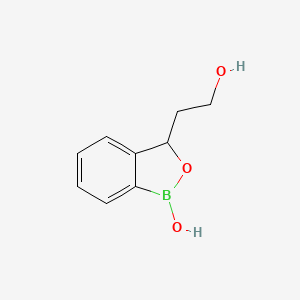
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
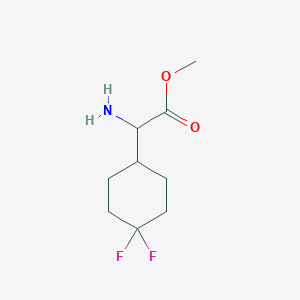
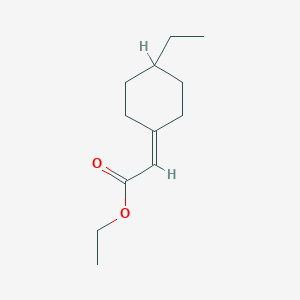
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


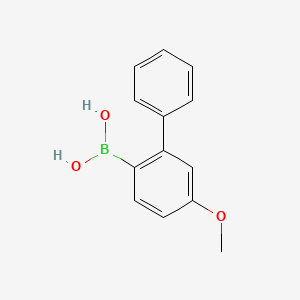
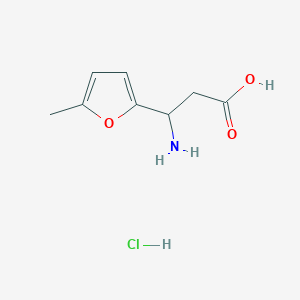
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)


